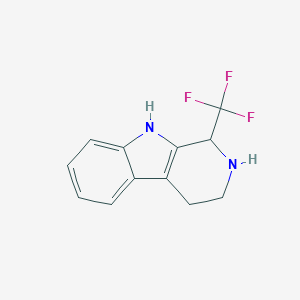

1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline

Übersicht

Beschreibung

1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound that belongs to the class of beta-carbolines, which are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the introduction of the trifluoromethyl group into the beta-carboline scaffold. One common method is the reaction of beta-carboline derivatives with trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and environmental friendliness. The use of readily available organic precursors and efficient fluorine sources like cesium fluoride can streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-beta-carboline has shown promise in several therapeutic areas:

- Antiviral Activity : Compounds related to this structure have demonstrated antiviral properties against viruses such as SARS-CoV and HIV. For instance, a derivative exhibited significant activity with low cytotoxicity by interacting with viral glycoproteins essential for viral entry into host cells.

- Anticancer Properties : Research indicates that derivatives can inhibit cancer cell proliferation. In vitro studies revealed IC50 values in the low micromolar range against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.08 mM against HeLa cells, indicating potent anticancer activity attributed to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems and potential neuroprotective properties. It may influence GABAergic activity and exhibit anxiolytic effects, making it relevant for treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Analogues : Its chemical reactivity allows for the production of various analogues with different biological activities. The trifluoromethyl group plays a crucial role in enhancing the lipophilicity and stability of these derivatives .

- Electrochemical Synthesis : A novel method using electrochemistry in deep eutectic solvents (DESs) has been developed for synthesizing tetrahydro-beta-carboline derivatives efficiently. This method reduces hazardous waste and energy consumption while improving yields .

Antiviral Efficacy Study

A study exploring the antiviral efficacy of tetrahydro-beta-carboline derivatives found that certain compounds exhibited significant inhibition of viral replication in vitro. The mechanism involved direct interaction with viral proteins, underscoring the therapeutic potential of this compound class in treating viral infections.

Anticancer Activity Evaluation

In another study focused on anticancer properties, derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications to the beta-carboline structure could enhance cytotoxicity. For example, compounds with a trifluoromethyl substitution showed improved potency compared to their non-fluorinated counterparts.

Wirkmechanismus

The mechanism of action of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

- Trifluoromethane (H–CF3)

- 1,1,1-Trifluoroethane (H3C–CF3)

- Hexafluoroacetone (F3C–CO–CF3)

Comparison: 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its beta-carboline scaffold combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and lipophilicity, which are not present in simpler trifluoromethylated compounds .

Biologische Aktivität

1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline (CAS No. 112037-78-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H11F3N2

- Molar Mass : 240.22 g/mol

- Density : 1.351 g/cm³ (predicted)

- Melting Point : 147-149°C

- Boiling Point : 350±37°C (predicted)

- pKa : 16.63 (predicted)

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to specific enzymes and receptors, which may modulate their activities. This interaction is crucial for its potential therapeutic applications in various diseases.

Antiparasitic Activity

Research has shown that certain beta-carboline derivatives exhibit significant antiparasitic properties. For instance, studies on related compounds have demonstrated effective trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The derivative exhibited an IC₅₀ of 14.9 µM against the epimastigote form and EC₅₀ values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively . This suggests that this compound could also possess similar properties due to its structural similarities.

Cytotoxicity

The cytotoxicity profile of the compound indicates low toxicity towards mammalian cells while maintaining effectiveness against parasitic cells. A selective index was reported to be 31 times higher for the parasite compared to mammalian cells, suggesting a favorable therapeutic window .

Study on Biological Interactions

A study investigated the biological interactions of various beta-carboline derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could serve as potential leads for drug development targeting specific molecular pathways involved in parasitic infections.

Therapeutic Applications

The unique structure of this compound makes it a candidate for developing novel pharmacological agents. Its potential applications include:

- Antiparasitic drugs : Targeting protozoan infections.

- Neuroprotective agents : Due to its ability to cross the blood-brain barrier.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | C12H11F3N2 | 240.22 g/mol | Antiparasitic activity |

| Beta-Carboline Derivative | C11H10N2O | Varies | Antioxidant properties |

| Tetrahydroharmane | C11H12N2 | Varies | Neuroprotective effects |

Eigenschaften

IUPAC Name |

1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJHHRXTCMKWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372345 | |

| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112037-78-2 | |

| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.